

# Structure-activity relationship of pyrazolo[3,4-c]pyridin-3(2H)-one analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one

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An In-Depth Technical Guide to the Structure-Activity Relationship of Pyrazolo[3,4-c]pyridin-3(2H)-one Analogs

## Abstract

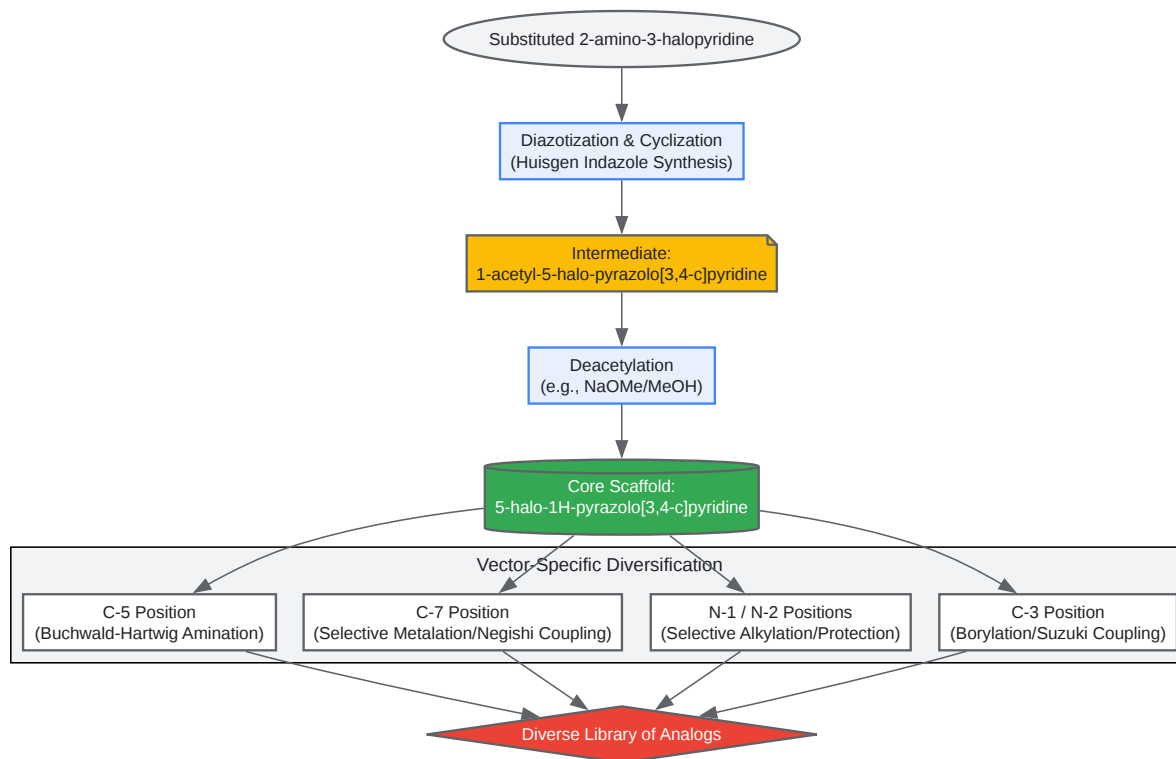
The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to the native purine bases, which allows it to interact with a wide variety of biological targets.[1] Among the various isomers, the pyrazolo[3,4-c]pyridine core has emerged as a promising scaffold for developing novel therapeutic agents, including kinase inhibitors and other targeted therapies. This guide provides a detailed exploration of the structure-activity relationships (SAR) for pyrazolo[3,4-c]pyridin-3(2H)-one analogs. We will dissect the synthetic strategies that provide access to this core, analyze the impact of substitutions at key positions on biological activity, and provide standardized protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

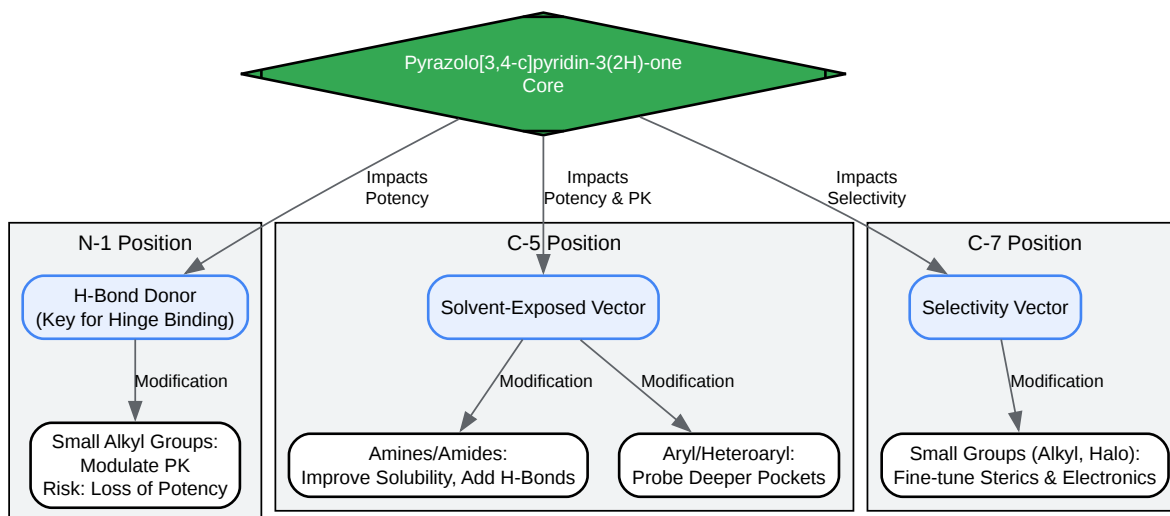
## The Pyrazolo[3,4-c]pyridine Scaffold: A Framework for Discovery

The fusion of a pyrazole and a pyridine ring creates the pyrazolopyridine family of heterocycles.[2][3] The specific arrangement in the pyrazolo[3,4-c]pyridine isomer, particularly with a

carbonyl at the 3-position, creates a unique three-dimensional structure with specific hydrogen bonding capabilities and defined vectors for substituent exploration. Its similarity to purine makes it an ideal starting point for designing molecules that can bind to the ATP pockets of kinases or interact with other purine-binding proteins.<sup>[1]</sup> The development of potent and selective agents requires a systematic understanding of how structural modifications translate into functional activity.

This guide focuses on the key modifiable positions of the pyrazolo[3,4-c]pyridin-3(2H)-one core, which are critical for optimizing potency, selectivity, and pharmacokinetic properties.





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- To cite this document: BenchChem. [Structure-activity relationship of pyrazolo[3,4-c]pyridin-3(2H)-one analogs]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596240#structure-activity-relationship-of-pyrazolo-3-4-c-pyridin-3-2h-one-analogs]

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